(3-Chloro-4-propoxyphenyl)methanol

Description

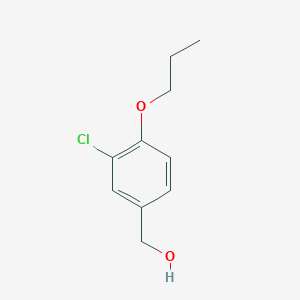

“(3-Chloro-4-propoxyphenyl)methanol” is a substituted benzyl alcohol derivative characterized by a benzene ring functionalized with three distinct groups: a chlorine atom at position 3, a propoxy group (-OCH₂CH₂CH₃) at position 4, and a hydroxymethyl group (-CH₂OH) attached to the phenyl ring (position 1, by IUPAC numbering conventions).

The molecular formula of the compound is inferred as C₁₀H₁₃ClO₂, with a molar mass of 200.66 g/mol (calculated). The hydroxymethyl group enhances solubility in polar solvents, while the propoxy and chloro substituents contribute to lipophilicity and electronic effects on the aromatic ring.

Properties

IUPAC Name |

(3-chloro-4-propoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6,12H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVBLZLWPCIVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-propoxyphenyl)methanol typically involves the reaction of 3-chloro-4-propoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a primary alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-propoxyphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.

Major Products Formed:

Oxidation: 3-Chloro-4-propoxybenzaldehyde or 3-Chloro-4-propoxybenzoic acid.

Reduction: 3-Chloro-4-propoxyphenylmethane.

Substitution: 3-Amino-4-propoxyphenylmethanol or 3-Thio-4-propoxyphenylmethanol.

Scientific Research Applications

Chemistry: (3-Chloro-4-propoxyphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound can be used to study the effects of chloro-substituted phenyl compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit therapeutic properties and can be investigated for their efficacy in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its unique chemical structure makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3-Chloro-4-propoxyphenyl)methanol depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and propoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of “(3-Chloro-4-propoxyphenyl)methanol” differ primarily in the presence of additional alkoxy substituents or variations in existing groups. Below is a detailed comparison with two closely related compounds:

(3-Chloro-5-methoxy-4-propoxyphenyl)methanol ()

- Molecular Formula : C₁₁H₁₅ClO₃

- Molar Mass : 230.69 g/mol

- Substituents :

- Chlorine at position 3

- Propoxy (-OCH₂CH₂CH₃) at position 4

- Methoxy (-OCH₃) at position 5

- Hydroxymethyl (-CH₂OH) at position 1

- Key Differences: The addition of a methoxy group at position 5 increases molecular weight by 30.03 g/mol compared to the target compound. Increased lipophilicity due to the methoxy group may reduce aqueous solubility relative to the target compound .

(3-Chloro-5-ethoxy-4-propoxyphenyl)methanol ()

- Molecular Formula : C₁₂H₁₇ClO₃

- Molar Mass : 244.72 g/mol

- Substituents :

- Chlorine at position 3

- Propoxy (-OCH₂CH₂CH₃) at position 4

- Ethoxy (-OCH₂CH₃) at position 5

- Hydroxymethyl (-CH₂OH) at position 1

- Key Differences :

Comparative Data Table

| Property | This compound (Inferred) | (3-Chloro-5-methoxy-4-propoxyphenyl)methanol | (3-Chloro-5-ethoxy-4-propoxyphenyl)methanol |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₃ClO₂ | C₁₁H₁₅ClO₃ | C₁₂H₁₇ClO₃ |

| Molar Mass (g/mol) | 200.66 | 230.69 | 244.72 |

| Substituents | Cl (3), OPr (4), CH₂OH (1) | Cl (3), OPr (4), OMe (5), CH₂OH (1) | Cl (3), OPr (4), OEt (5), CH₂OH (1) |

| Key Functional Groups | Hydroxymethyl, Propoxy, Chloro | Additional Methoxy | Additional Ethoxy |

| Solubility (Inferred) | Moderate polar solubility | Reduced polar solubility | Further reduced polar solubility |

Structural and Crystallographic Considerations

The SHELX software suite () and WinGX () are widely used for crystallographic analysis.

Biological Activity

(3-Chloro-4-propoxyphenyl)methanol is a compound of interest due to its potential biological activities. This article will explore its structure, synthesis, and various biological effects, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is . It features a chlorinated phenyl group with a propoxy substituent and a hydroxymethyl group, which are significant for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available chlorinated phenols.

- Reactions : Common reactions include nucleophilic substitution and alkylation, often using reagents like sodium hydride in DMF or potassium iodide in acetone.

- Purification : The final product is purified through recrystallization or chromatography.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that chlorinated phenolic compounds often possess significant antimicrobial activity against various pathogens.

- Anticancer Effects : Similar compounds have demonstrated antiproliferative effects against cancer cell lines, suggesting that this compound may also inhibit tumor growth through various mechanisms.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Chemical Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | C11H13ClO | Moderate | High |

| (3-Chloro-4-methoxyphenyl)methanol | C11H13ClO | Low | Moderate |

| (4-Chloro-3-ethoxyphenyl)methanol | C11H13ClO | High | High |

The mechanism of action for this compound is thought to involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Receptor Interaction : The compound could interact with various receptors, modulating signaling pathways that control cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated an inhibition zone diameter ranging from 10 to 15 mm, demonstrating moderate activity compared to standard antibiotics.

Study 2: Anticancer Activity

In vitro tests on cancer cell lines revealed that this compound exhibited a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 25 µM, indicating significant anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.